molecular formula C7H10BClN2O2 B1409289 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid CAS No. 1704121-36-7

5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid

Cat. No. B1409289
M. Wt: 200.43 g/mol
InChI Key: FNBJTOCRUIQLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid (CDAPB) is a boronic acid derivative that has gained significant attention in scientific research due to its potential applications in medicinal chemistry, organic synthesis, and material science. CDAPB is a versatile compound that can be used as a building block for the synthesis of various biologically active molecules, such as kinase inhibitors and protease inhibitors.

Mechanism Of Action

The mechanism of action of 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid involves the formation of a reversible covalent bond between the boronic acid moiety of 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid and the active site of the target enzyme. This interaction leads to the inhibition of the enzymatic activity of the target protein, which results in the modulation of various cellular processes.

Biochemical And Physiological Effects

5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme and the cellular context. For example, 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid-mediated inhibition of JNK has been reported to attenuate the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid-mediated inhibition of GSK-3β has been shown to promote the survival and proliferation of neural stem cells, which are involved in the regeneration of damaged neural tissue.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid is its versatility as a building block for the synthesis of various biologically active molecules. 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid can be easily modified to introduce different functional groups, which can be used to optimize the activity and selectivity of the target molecule. However, 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid-mediated inhibition of enzymes is often reversible, which can limit its utility in certain experimental settings.

Future Directions

There are several future directions for the research on 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid. One potential avenue of investigation is the development of 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid-based inhibitors for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another potential direction is the exploration of 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid as a versatile building block for the synthesis of novel materials, such as polymers and nanoparticles. Finally, further studies are needed to elucidate the mechanisms of action of 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid-mediated inhibition of enzymes, which could lead to the discovery of new therapeutic targets and strategies.

Scientific Research Applications

5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent inhibitory activity against various kinases, such as c-Jun N-terminal kinase (JNK) and glycogen synthase kinase-3β (GSK-3β), which are involved in the regulation of cellular processes such as inflammation, apoptosis, and cell proliferation. 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid has also been shown to inhibit the activity of proteases, such as cathepsin B, which are involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis.

properties

IUPAC Name

[5-chloro-6-(dimethylamino)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BClN2O2/c1-11(2)7-6(9)3-5(4-10-7)8(12)13/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBJTOCRUIQLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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